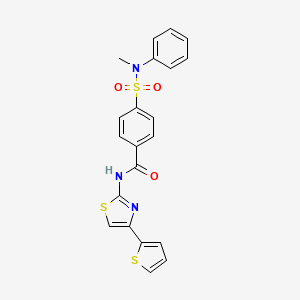

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfamoyl group (N-methyl-N-phenyl) at the 4-position of the benzamide core and a thiazole ring substituted at the 2-position with a 4-(thiophen-2-yl) moiety.

Properties

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S3/c1-24(16-6-3-2-4-7-16)30(26,27)17-11-9-15(10-12-17)20(25)23-21-22-18(14-29-21)19-8-5-13-28-19/h2-14H,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIPGSKXTROSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline derivatives with benzoyl chloride.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in sulfamoyl substituents, thiazole modifications, and appended aromatic groups. Below is a detailed comparison of physicochemical properties, substituent effects, and biological activities (where available).

Structural and Substituent Analysis

Table 1: Key Structural Features and Physicochemical Properties

Key Observations

Sulfamoyl Group Variations: The target compound’s N-methyl-N-phenylsulfamoyl group introduces steric bulk and aromaticity compared to N,N-dimethyl (Compound 50) or piperidin-1-ylsulfonyl (Compound 2D216). This may enhance lipophilicity and π-π stacking interactions in biological systems .

Thiazole Substituent Effects: The 4-(thiophen-2-yl) group on the target compound’s thiazole ring contributes electron-rich aromatic character, contrasting with electron-deficient groups like 4-(4-nitrophenyl) () or 4-(4-bromophenyl) (Compound 50). Such differences influence binding affinity in enzyme interactions .

Physicochemical Properties :

- Melting points for analogous compounds range widely (99.9–177.2°C), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in 4i with a 177.2°C melting point) .

- Yields for similar syntheses (78–90%) suggest efficient coupling methodologies, though the target compound’s synthetic efficiency remains unverified .

The target compound’s thiophene substitution may further modulate this pathway.

Biological Activity

The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a sulfonamide derivative that exhibits potential biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 458.55 g/mol. The structure includes a thiazole ring, a benzamide group, and a sulfonamide moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Research indicates that sulfonamide compounds, including derivatives like the one , possess significant antimicrobial properties. A study conducted by Annadurai et al. (2012) highlighted the effectiveness of sulfonamide thiazoles against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides.

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Annadurai et al. |

| Staphylococcus aureus | 16 µg/mL | Annadurai et al. |

| Pseudomonas aeruginosa | 64 µg/mL | Annadurai et al. |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study focused on related thiazole derivatives, compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the structural elements present in This compound may similarly modulate inflammatory responses.

Case Study: Inhibition of TNF-alpha Production

In vitro assays demonstrated that certain thiazole-containing compounds could reduce TNF-alpha production in macrophages by more than 50% at concentrations as low as 10 µM, indicating potential therapeutic applications for inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and inflammation. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, a key enzyme in the folate synthesis pathway in bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.